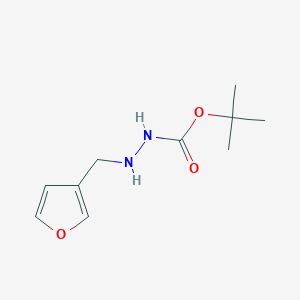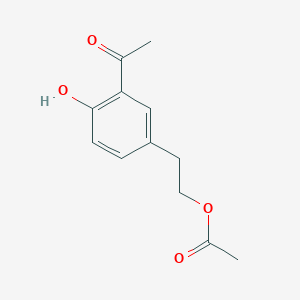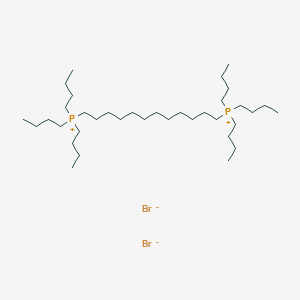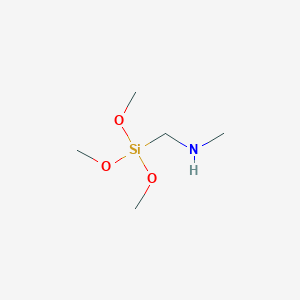
rac Duloxetine 3-Thiophène Isomère Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Duloxetine 3-Thiophene Isomer Oxalate: is a chemical compound that serves as a stable isotope of Duloxetine. Duloxetine is a well-known antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. The compound rac Duloxetine 3-Thiophene Isomer Oxalate is used primarily in scientific research, particularly in the fields of chemistry and pharmacology .
Applications De Recherche Scientifique
rac Duloxetine 3-Thiophene Isomer Oxalate is extensively used in scientific research, including:
Chemistry: As a stable isotope, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of Duloxetine.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer Oxalate involves multiple steps, including the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of rac Duloxetine 3-Thiophene Isomer Oxalate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: rac Duloxetine 3-Thiophene Isomer Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Mécanisme D'action
The mechanism of action of rac Duloxetine 3-Thiophene Isomer Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various molecular targets and pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Duloxetine: The parent compound, used as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with a similar mechanism of action.
Milnacipran: A compound with similar pharmacological properties but different chemical structure
Uniqueness: rac Duloxetine 3-Thiophene Isomer Oxalate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Its structural modifications also provide insights into the structure-activity relationships of serotonin-norepinephrine reuptake inhibitors .
Propriétés
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKLJPXLAAGCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)




![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)



